

"validating the purity of 2-iodo-5-(trifluoromethyl)pyridine by HPLC"

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Compound of Interest

Compound Name: 2-Iodo-5-(trifluoromethyl)pyridine

Cat. No.: B028551

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Experimental Protocols

A detailed methodology for a reversed-phase HPLC (RP-HPLC) analysis is provided below. This protocol is intended as a starting point and may require optimization based on the specific instrumentation and potential impurity profile of the sample.

Proposed RP-HPLC Method for Purity Determination

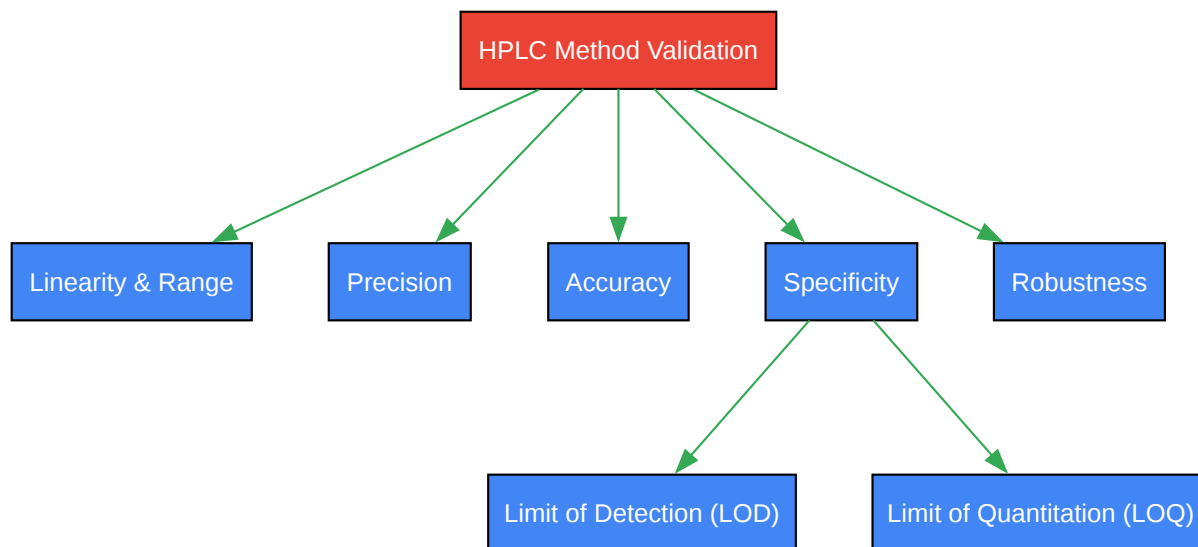
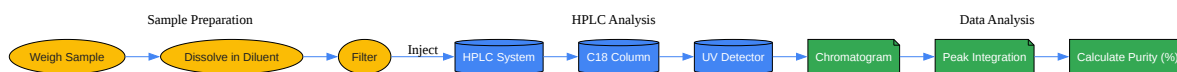
A standard HPLC system equipped with a UV detector is suitable for this analysis. The purity is typically determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Instrumentation and Chromatographic Conditions:

Parameter	Condition
HPLC System	Quaternary pump, autosampler, column oven, UV or PDA detector
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Program	0-2 min: 30% B; 2-15 min: 30-90% B; 15-20 min: 90% B; 20.1-25 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL

Sample and Standard Preparation:

- Diluent: Acetonitrile/Water (50:50, v/v)
- Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of **2-iodo-5-(trifluoromethyl)pyridine** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the **2-iodo-5-(trifluoromethyl)pyridine** batch to be tested. Filter the solution through a 0.45 µm syringe filter before injection.



HPLC	GC	NMR	MS
<div>High Resolution</div> <div>High Sensitivity</div> <div>Quantitative Accuracy</div>	<div>Excellent for Volatile Impurities</div> <div>High Resolution</div>	<div>Structural Information</div> <div>No Reference Standard Needed (qNMR)</div>	<div>Identification of Unknowns</div> <div>High Sensitivity (with LC/GC)</div>
<div>Requires Reference Standards</div> <div>Not for Volatile Impurities</div>	<div>Not for Non-Volatile Compounds</div> <div>Potential for Thermal Degradation</div>	<div>Lower Sensitivity</div> <div>Less Suited for Trace Impurities</div>	<div>Complex Instrumentation</div> <div>Higher Cost</div>

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References

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